1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core (thiazole and triazole rings) with a methyl group at position 6, an ethyl carbamate moiety at position 5, and a 3-methylphenyl substituent on the carbamate group. Its molecular formula is C₁₅H₁₆N₄O₂S, with a molecular weight of 316.38 g/mol . The carbamate group enhances metabolic stability compared to ester or amide analogs, making it a candidate for therapeutic applications such as anticonvulsant or anticancer agents .
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-5-4-6-12(7-9)18-15(20)21-11(3)13-10(2)19-14(22-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKNXFAXRBPBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the phenyl ring or the fused triazole-thiazole core:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance anticonvulsant activity but may increase toxicity .
- Methyl groups (as in the target compound) balance lipophilicity and metabolic stability, favoring oral bioavailability .
Pharmacological Activity
Anticonvulsant Activity
- 3c (6-(4-Fluorophenyl)) : ED₅₀ = 49.1 mg/kg (MES test); PI = 1.9 .
- 5b (6-(4-Propoxyphenyl)) : ED₅₀ = 63.4 mg/kg (PTZ test); PI = 1.7 .
- SAR Insight : The 3-methylphenyl group in the target compound may reduce potency compared to halogenated analogs but improve safety margins.
Anticancer Activity
- Halo-substituted derivatives (e.g., Cl, F) show enhanced cytotoxicity due to increased electrophilicity .
- N-Aryl acetamides (e.g., compounds from ) exhibit IC₅₀ values in the micromolar range, with chloro derivatives being most active.
- Target Compound : The methyl group may reduce anticancer efficacy compared to halogenated analogs but lower off-target toxicity.
Physicochemical Properties
| Property | Target Compound | N-(3,4-Dichlorophenyl) Analog | 6-(4-Fluorophenyl) Analog |
|---|---|---|---|
| Density (g/cm³) | Not reported | 1.59 (predicted) | Not reported |
| pKa | Not reported | 11.76 (predicted) | Not reported |
| LogP (estimated) | ~3.2 | ~4.1 | ~3.8 |
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dimethylformamide or ethanol) to enhance solubility and reactivity. Control temperature (60–80°C) and reaction time (6–12 hours) to minimize side products. Catalysts like K₂CO₃ (1.2 equivalents) improve nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on thiazolo-triazole and phenyl rings). HRMS confirms molecular weight (e.g., [M+H]⁺ ion). IR spectroscopy identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline forms .
Q. How does the presence of electron-withdrawing groups (e.g., methyl) influence the compound’s reactivity?
- Methodological Answer : Methyl groups on the thiazolo-triazole ring increase electron density, stabilizing intermediates during nucleophilic attacks. This enhances reactivity in coupling reactions (e.g., Suzuki-Miyaura) for functionalization at the carbamate moiety .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to model binding to kinase domains or cytochrome P450 enzymes. Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. How can structural-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with variations in:
-
Thiazolo-triazole substituents (e.g., Cl, OCH₃ at position 6).
-
Carbamate linkage (e.g., replacing ethyl with propyl).
Test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with computational descriptors (e.g., logP, polar surface area).Substituent Position Modification Observed Bioactivity (IC₅₀, μM) Thiazolo-triazole (C6) Methyl 12.3 ± 1.2 (HeLa cells) Phenyl ring (C3) Chloro 8.7 ± 0.9 (MCF-7 cells) Data derived from analogs in
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of published IC₅₀ values, normalizing for assay conditions (e.g., cell line variability, incubation time). Use QSAR models to identify outliers. Validate via orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer : Perform pH-dependent stability studies (pH 2–9) using HPLC to monitor degradation products. Simulate gastric fluid (pepsin, pH 1.2) and intestinal fluid (pancreatin, pH 6.8) to estimate oral bioavailability. Use LC-MS to identify hydrolysis byproducts (e.g., free carbamic acid) .
Q. What in vitro models are appropriate for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Assess metabolic stability in human liver microsomes (HLM) with CYP450 cofactors. Predict clearance using SwissADME (e.g., high logP may correlate with hepatic extraction) .
Methodological Notes
- Synthesis Optimization : Prioritize regioselective reactions to avoid isomer formation (common in fused thiazolo-triazole systems) .
- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters reaction kinetics) .
- Advanced Characterization : Combine NMR with NOESY to confirm spatial arrangement of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
